2(1H)-Pyrazinone, 6-(1H-indol-3-ylmethyl)-5-methoxy-3-(2-methylpropyl)-, 4-oxide
Overview
Description
OPC 15161 is a small molecule drug initially developed by Otsuka Holdings Co., Ltd. It is known for its role as a lipid peroxidation inhibitor and has been studied for its potential therapeutic applications in urogenital diseases . The compound has a molecular formula of C18H21N3O3 and is a degradation product of OPC 15160 .
Preparation Methods
The synthesis of OPC 15161 involves several steps, focusing on the pivotal structure of 2,5-dioxygenated pyrazine 4-oxide . One of the synthetic routes includes the following steps:
Fermentation: The initial compound OPC 15160 is isolated from the culture broth of the fungus Thielavia minor.
Degradation: OPC 15160 undergoes degradation to form OPC 15161.
Chemical Reactions Analysis
OPC 15161 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under mild conditions using reagents like sodium nitrite and acetic anhydride.
Reduction: It can be reduced using common reducing agents such as lithium aluminum hydride.
Substitution: OPC 15161 can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and lithium arylthiolate. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
OPC 15161 has been extensively studied for its scientific research applications, including:
Mechanism of Action
The mechanism of action of OPC 15161 involves its role as a lipid peroxidation inhibitor. It inhibits the generation of superoxide anions and reduces oxidative stress in cells . The compound targets intracellular pathways involving calcium mobilization and inositol triphosphate production, leading to decreased proliferation and extracellular matrix production in hepatic stellate cells .
Comparison with Similar Compounds
OPC 15161 is similar to OPC 15160, from which it is derived. Both compounds are inhibitors of superoxide anion generation, but OPC 15161 is more potent . Other similar compounds include various pyrazine derivatives that exhibit antioxidative properties. OPC 15161’s unique structure and higher potency make it a more effective inhibitor in certain applications .
Similar Compounds
- OPC 15160
- Other pyrazine derivatives
Properties
CAS No. |
121071-92-9 |
---|---|
Molecular Formula |
C18H21N3O3 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
6-(1H-indol-3-ylmethyl)-5-methoxy-3-(2-methylpropyl)-4-oxido-1H-pyrazin-4-ium-2-one |
InChI |
InChI=1S/C18H21N3O3/c1-11(2)8-16-17(22)20-15(18(24-3)21(16)23)9-12-10-19-14-7-5-4-6-13(12)14/h4-7,10-11,19H,8-9H2,1-3H3,(H,20,22) |
InChI Key |
AFTLYEDBVFGRNK-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=[N+](C(=C(NC1=O)CC2=CNC3=CC=CC=C32)OC)[O-] |
Canonical SMILES |
CC(C)CC1=[N+](C(=C(NC1=O)CC2=CNC3=CC=CC=C32)OC)[O-] |
Appearance |
Solid powder |
121071-92-9 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2(1H)-Pyrazinone, 6-(1H-indol-3-ylmethyl)-5-methoxy-3-(2-methylpropyl)-, 4-oxide 6-(1H-indol-3-ylmethyl)-5-methoxy-3-(2-methylpropyl)-2-(1H)-pyrazinone 4-oxide OPC 15161 OPC-15161 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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